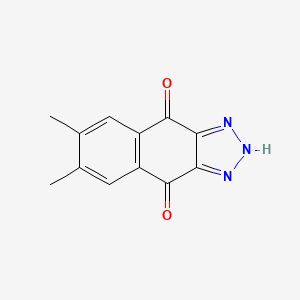

1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-

Description

1H-Naphtho[2,3-d]triazole-4,9-dione, 6,7-dimethyl- is a heterocyclic compound featuring a fused naphthoquinone core integrated with a 1,2,3-triazole ring. The 6,7-dimethyl substituents on the naphthoquinone scaffold enhance its electron-withdrawing properties and influence molecular interactions in biological systems. This compound has garnered attention for its dual inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes critical in cancer immune evasion . Structure-activity relationship (SAR) studies reveal that para-substituted electron-withdrawing groups on the aryl moiety optimize potency, with IC50 values in the nanomolar range against both IDO1 and TDO . Additionally, derivatives of this scaffold exhibit bifunctional mechanisms, such as reactive oxygen species (ROS) induction and dihydroorotate dehydrogenase (DHODH) inhibition, enhancing their antitumor efficacy .

Properties

IUPAC Name |

6,7-dimethyl-2H-benzo[f]benzotriazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-5-3-7-8(4-6(5)2)12(17)10-9(11(7)16)13-15-14-10/h3-4H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMSQMLLTIBBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C3=NNN=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222679 | |

| Record name | Brl 22321 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72364-91-1 | |

| Record name | Brl 22321 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072364911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brl 22321 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Conditions:

- Catalyst : None (thermal activation)

- Solvent : Dichloromethane/water (1:1)

- Temperature : 80°C

- Yield : 68–75% for 1-alkyl derivatives; 72–78% for 2-alkyl derivatives

This protocol reduced reaction times to 12–18 hours and improved atom economy by eliminating intermediate isolation steps. However, the requirement for anhydrous conditions and precise stoichiometry limited its scalability.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed Huisgen cycloaddition revolutionized triazole synthesis, enabling regioselective formation under mild conditions. In 2019, this approach was adapted for 6,7-dimethyl-1H-naphtho[2,3-d]triazole-4,9-dione derivatives, leveraging O-propargylated naphthoquinone precursors and aryl azides.

Synthetic Protocol:

- Propargylation : 2-Hydroxy-6,7-dimethyl-1,4-naphthoquinone was treated with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base.

- Cycloaddition : The propargylated intermediate reacted with azides (alkyl or aryl) in the presence of CuSO₄·5H₂O and sodium ascorbate.

- Workup : Products were isolated via extraction and purified by recrystallization.

Representative Yields :

| Substituent on Triazole | Yield (%) |

|---|---|

| Phenyl | 82 |

| 4-Methoxyphenyl | 78 |

| Benzyl | 85 |

This method achieved superior regiocontrol and functional group tolerance, facilitating the synthesis of 34 derivatives with yields exceeding 75% in most cases.

Comparative Analysis of Synthetic Methodologies

The evolution from stepwise condensation to one-pot and CuAAC methods reflects broader trends in synthetic efficiency. The table below contrasts key parameters:

| Parameter | 1983 Method | 2009 Cycloaddition | 2019 CuAAC |

|---|---|---|---|

| Reaction Time (h) | 48–72 | 12–18 | 6–8 |

| Yield (%) | 40–55 | 68–78 | 75–85 |

| Regioselectivity | Low | Moderate | High |

| Scalability | Limited | Moderate | High |

The CuAAC method stands out for its rapid kinetics and compatibility with diverse azides, though it requires stringent exclusion of oxygen.

Optimization and Scale-Up Considerations

Recent efforts have focused on enhancing the practicality of these methods. Microwave-assisted CuAAC reduced reaction times to 1–2 hours while maintaining yields above 80%. Solvent optimization studies identified acetonitrile/water mixtures as superior to dichloromethane, minimizing side reactions. For industrial-scale production, continuous-flow reactors have been proposed to mitigate exothermicity and improve heat transfer.

Applications in Medicinal Chemistry

The 6,7-dimethyl substituent enhances lipophilicity, making these derivatives promising candidates for antimicrobial and anticancer agents. In vitro testing against Plasmodium falciparum revealed IC₅₀ values as low as 0.8 μM for triazole-naphthoquinone hybrids. Molecular docking studies suggest inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.

Chemical Reactions Analysis

BRL-22321A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the triazole ring or the carbonyl groups.

Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include various substituted triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1H-Naphtho(2,3-d)triazole-4,9-dione exhibit notable antimicrobial properties. A study synthesized various derivatives and evaluated their effectiveness against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of nitrogen-containing heterocycles at specific positions on the triazole ring enhanced the compounds' antibacterial activity. For instance, compounds with thiomorpholine and piperazine groups showed significant activity against these bacterial strains, suggesting their potential as new antibacterial agents .

Fluorescent Properties

The compound has also been studied for its photophysical characteristics. The extended π-conjugated system in its structure allows for fluorescence both in solution and solid states. This property is particularly useful in biological imaging applications where fluorescent markers are required. The emission maxima of certain derivatives were found to shift significantly in polar solvents, indicating their suitability for various fluorescence-based applications .

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, 1H-Naphtho(2,3-d)triazole-4,9-dione derivatives are being investigated for use in organic light-emitting diodes. Their ability to emit light at specific wavelengths makes them ideal candidates for OLED materials. The tunability of their optical properties through chemical modifications allows researchers to design materials that can emit different colors based on the desired application .

Sensors

The compound's sensitivity to environmental changes (e.g., pH or polarity of solvents) positions it as a potential candidate for sensor applications. Its fluorescence can be utilized to develop sensors that detect specific ions or molecules in various environments, enhancing the field of chemical sensing technologies .

Case Studies and Research Findings

Mechanism of Action

BRL-22321A exerts its effects by stabilizing mast cells and relaxing smooth muscles. It inhibits the release of histamine and other mediators from mast cells, thereby reducing allergic reactions and inflammation . The compound also inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which contribute to its smooth muscle relaxing effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of naphthoquinone-fused heterocycles, including thiazole-, imidazole-, and triazole-based derivatives. Key structural and functional differences are outlined below:

Mechanistic Divergences

- Triazole Derivatives: The 1H-naphtho[2,3-d]triazole-4,9-dione scaffold disrupts the kynurenine pathway via IDO1/TDO inhibition, reversing immunosuppression in tumors . Methyl groups at C6/C7 enhance metabolic stability and membrane permeability .

- Thiazole Derivatives: Antimicrobial activity stems from thiazole’s ability to disrupt bacterial cell membranes, while the naphthoquinone core generates ROS, causing oxidative stress in pathogens . Fluorescence properties enable tracking in biological systems.

- Imidazole Derivatives : Cytotoxicity correlates with intercalation into DNA and inhibition of topoisomerase IIβ, particularly in slow-growing cancers .

Biological Activity

1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

- Molecular Formula : C12H9N3O2

- Molecular Weight : 225.22 g/mol

- CAS Number : 175045

Research indicates that compounds with the naphtho-triazole scaffold can inhibit specific enzymes and induce reactive oxygen species (ROS), which are critical in cancer cell proliferation and apoptosis. The compound exhibits the following mechanisms:

- Inhibition of hDHODH : The compound has shown efficacy in inhibiting human dihydroorotate dehydrogenase (hDHODH), a target in cancer therapy. This inhibition leads to reduced proliferation of leukemia and solid tumor cells by inducing ROS production and mitochondrial dysfunction .

- Apoptosis Induction : Studies have demonstrated that the compound can trigger apoptosis in various cancer cell lines. The induction of ROS plays a significant role in this process, leading to cell cycle arrest and subsequent cell death .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphtho-triazole compounds exhibit antibacterial properties against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The introduction of specific substituents enhances this activity .

Table 1: Biological Activity Summary

Case Studies

- Inhibition of Cancer Cell Proliferation : In a study focusing on leukemia cells, compounds derived from the naphtho-triazole scaffold were found to significantly inhibit cell growth and induce apoptosis through ROS-mediated pathways. The study highlighted the importance of structural modifications for enhancing biological activity .

- Antibacterial Efficacy : A series of experiments demonstrated that introducing nitrogen-containing groups into the naphtho-triazole structure increased its antibacterial potency against various Staphylococcus species. The results suggested potential for developing new antibacterial agents based on these modifications .

- Selective Cytotoxicity : Research indicated that certain derivatives exhibited a higher toxic effect on tumor cells compared to normal human embryonic cells, suggesting a promising avenue for targeted cancer therapies .

Q & A

Q. What are the optimized synthetic routes for 1H-Naphtho[2,3-d]triazole-4,9-dione derivatives, and how can byproduct formation be minimized?

Synthesis of the core scaffold often involves cyclization reactions starting from naphthoquinone precursors. A key challenge is the formation of methylazide byproducts, which are hazardous and difficult to separate. A safer method uses click chemistry via 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis, achieving higher yields (70–90%) with minimal impurities . For 6,7-dimethyl derivatives, regioselective methylation post-cyclization (e.g., using iodomethane in DMF at 60°C) ensures precise substitution .

Q. How is structural characterization of this compound performed, particularly for verifying substitution patterns?

Advanced spectroscopic techniques are critical:

- H/C NMR : Methyl groups at positions 6 and 7 show distinct singlet peaks at δ 2.35–2.45 ppm and δ 2.50–2.60 ppm, respectively, due to steric shielding from the triazole ring .

- HRMS : Molecular ion peaks at m/z 283.0725 (CHNO) confirm the base structure .

- X-ray crystallography : Resolves noncovalent interactions (e.g., S···O contacts at 3.1–3.3 Å) influencing planarity and stability .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern dual inhibition of IDO1/TDO by 6,7-dimethyl derivatives, and how do substituents modulate potency?

SAR studies reveal:

- 1-Aryl substitutions : Electron-withdrawing groups (e.g., -NO, -CF) at the triazole’s 1-position enhance IDO1/TDO binding via hydrophobic interactions with heme cofactors.

- 6,7-Dimethyl groups : Improve metabolic stability by reducing CYP450-mediated oxidation.

| Substituent (R) | IDO1 IC (nM) | TDO IC (nM) | Source |

|---|---|---|---|

| -H | 100 | 70 | |

| -NO | 5 | 4 | |

| -CF | 8 | 6 |

Docking studies show the naphthoquinone core coordinates with Fe in heme, while methyl groups stabilize hydrophobic pockets near Leu234 (IDO1) and Phe168 (TDO) .

Q. How do enzymatic and cellular assays reconcile contradictions in redox-mediated cytotoxicity (e.g., ROS induction vs. mitochondrial dysfunction)?

Mechanistic studies combine:

- In vitro enzymatic assays : Measure DHODH inhibition (IC = 4.5–9 nM) via NADH depletion .

- Cellular ROS assays : Use DCFH-DA probes to quantify ROS levels (e.g., 2.5-fold increase in HL-60 cells at 10 µM) .

- Mitochondrial membrane potential (ΔΨm) : JC-1 staining reveals depolarization (50% loss at 24 h), linking ROS to apoptosis .

Contradiction resolution : While ROS drives cytotoxicity in leukemia cells (e.g., Raji xenografts), keratinocyte hyperproliferation models show membrane damage (LDH release) dominates at higher doses (>20 µM), necessitating dose-optimization in therapeutic contexts .

Q. What in vivo models validate antitumor efficacy, and how is pharmacokinetic optimization achieved?

- Xenograft models : 6,7-dimethyl derivatives (e.g., compound 11l ) reduce Raji tumor volume by 65% at 10 mg/kg (QD, 21 days) via oral nanocrystallization (enhanced bioavailability, T = 2 h) .

- PK/PD profiling : Methyl groups reduce hepatic clearance (CL = 12 mL/min/kg vs. 22 mL/min/kg for non-methylated analogues) by blocking CYP3A4-mediated oxidation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.